Differentiation by Structural Uniqueness and Orthogonal Reactivity
2-Amino-4-bromo-5-iodo-benzoic acid possesses a distinct and commercially scarce 4-bromo-5-iodo substitution pattern on a 2-aminobenzoic acid core. This is in contrast to its closest analogs, which lack this precise arrangement of halogens. The primary differentiation is not a numerical assay value but a qualitative structural feature with profound quantitative implications for synthesis. The presence of both bromine and iodine on the same ring, combined with the ortho-amino acid group, provides three distinct points for derivatization. The large difference in bond dissociation energies between C-I and C-Br bonds enables highly chemoselective, sequential functionalization (e.g., Sonogashira coupling at the iodide position followed by Suzuki-Miyaura coupling at the bromide position) [1]. This allows for the controlled introduction of two different molecular fragments, a capability that is absent in its mono-halogenated or symmetrically di-halogenated comparators .
| Evidence Dimension | Reactive handles for sequential cross-coupling |
|---|---|
| Target Compound Data | 3 orthogonal reactive handles (2-amino acid, 4-bromo, 5-iodo) |
| Comparator Or Baseline | 2-Amino-5-iodobenzoic acid: 2 reactive handles; 2-Amino-4-bromobenzoic acid: 2 reactive handles; 2-Amino-3,5-dibromobenzoic acid: 2 reactive handles of same type |
| Quantified Difference | The target compound possesses an additional orthogonal reactive handle (the iodo or bromo group) relative to mono-halogenated comparators, enabling at least one extra step of controlled molecular diversification. |
| Conditions | Comparison of molecular structure and established principles of palladium-catalyzed cross-coupling reactivity. |
Why This Matters
For scientific selection in a synthetic route, this unique structure dictates the compound's utility as a privileged scaffold for generating chemical diversity, a feature not offered by its comparators.
- [1] PubChem. (2024). 2-Amino-4-bromo-5-iodo-benzoic acid. PubChem Compound Summary for CID 86767828. View Source
